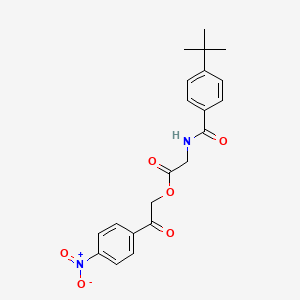
N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of carboxylic acids with amines or the reaction of benzoyl chlorides with amines. For compounds similar to N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide, the process might include steps such as chlorination, condensation, and functional group transformations. These processes aim to introduce specific substituents into the benzamide structure to confer desired physical and chemical properties on the final compound. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide synthesis involved condensation and chlorination steps to achieve the final structure (Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in organic synthesis has explored the manipulation of N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide and related compounds to develop new chemical entities. For instance, studies have demonstrated the utility of related pyridinyl and benzamide compounds in synthesizing complex molecules with potential biological activities. One study investigated the nucleophilic addition to 3-substituted pyridinium salts prepared from N-methylbenzamide, achieving good to excellent regioselectivities and leading to enantioselective syntheses of potent nonpeptide Substance P antagonists (Lemire et al., 2004).
Ligand Efficiency and Coordination Chemistry
N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide analogs have been utilized as ligands in coordination chemistry to develop metal complexes with unique properties. Research into ruthenium complexes involving carboxylic amides as bidentate ligands highlights the synthetic versatility and potential applications of these compounds in catalysis and material science (Gericke & Wagler, 2016).
Biological Activities and Pharmacological Potential
In the realm of pharmacology, derivatives of N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide have been explored for their biological activities. For example, compounds structurally related to N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide have been examined for their role as allosteric modulators of metabotropic glutamate receptors, demonstrating the potential to potentiate receptor activity in the brain, which could have implications for treating neurological disorders (O'Brien et al., 2004).
Eigenschaften
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(2)21-13-6-4-5-12(9-13)16(20)19-15-8-7-14(17)11(3)18-15/h4-10H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQPFXAHHXFDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)OC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-2-pyridinyl)-3-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)
![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)